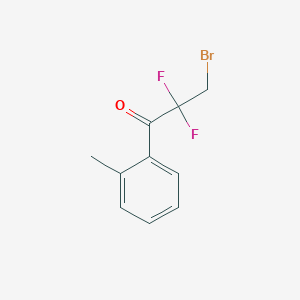

3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one

Description

3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one: is an organic compound with the molecular formula C10H9BrF2O It is a brominated and fluorinated ketone, characterized by the presence of a bromine atom, two fluorine atoms, and a methyl-substituted phenyl group attached to a propanone backbone

Properties

IUPAC Name |

3-bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O/c1-7-4-2-3-5-8(7)9(14)10(12,13)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXBNSUGOMYMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one can be achieved through several methods, including:

Halogenation of 2,2-difluoro-1-(2-methylphenyl)propan-1-one: This method involves the bromination of the precursor compound using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a brominated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions, where the precursor compound is treated with bromine or a brominating agent in a suitable solvent. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of propanones have been studied for their effectiveness against various fungal strains, including Candida species. In a study involving related acylhydrazones, compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.03 to 0.06 μg/mL against Candida neoformans, suggesting that modifications to the aromatic rings can enhance antifungal activity .

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis of various derivatives indicated that the presence of bromine and fluorine substituents significantly influences biological activity. For example, the introduction of bromine at specific positions on the aromatic ring improved selectivity and potency against fungal pathogens . The following table summarizes the MIC values for different derivatives:

| Compound Name | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one | 0.04 | >1000 |

| Acylhydrazone 5.8 | 0.03 | >1000 |

| Acylhydrazone 5.10 | >16 | <32 |

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for versatile reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Pathways

The compound can be synthesized through a multi-step process involving the bromination of difluoropropanones followed by Friedel-Crafts acylation with 2-methylphenyl groups. This method yields high purity and good yields under optimized conditions .

Example Reaction Conditions:

- Reagents: 2-Methylphenylboronic acid, potassium carbonate

- Solvent: Toluene

- Temperature: 100°C

- Yield: Approximately 75%

Materials Science

In materials science, derivatives of this compound are explored for their potential use in developing functional materials such as polymers and coatings due to their unique electronic properties.

Electrochemical Properties

Studies have shown that compounds containing bromine and fluorine exhibit interesting electrochemical behavior, making them suitable candidates for applications in organic electronics and sensors . The electrochemical stability and conductivity of these compounds can be tailored by modifying their molecular structure.

Mechanism of Action

The mechanism of action of 3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one involves its interaction with various molecular targets. The bromine and fluorine atoms contribute to its reactivity and ability to form stable intermediates. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-2,2-difluoro-1-(2-methylphenyl)ethanone

- 3-Bromo-2,2-difluoro-1-(4-methylphenyl)propan-1-one

- 3-Bromo-2,2-difluoro-1-(2-chlorophenyl)propan-1-one

Uniqueness

3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one is unique due to the specific arrangement of its bromine, fluorine, and methyl-substituted phenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Biological Activity

3-Bromo-2,2-difluoro-1-(2-methylphenyl)propan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name: this compound

- Molecular Formula: C11H10BrF2O

- Molecular Weight: 295.1 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of investigation for this compound is its ability to inhibit specific enzymes. Studies have shown that it can affect the activity of certain cytochrome P450 enzymes, which are crucial in drug metabolism.

Table 1: Inhibition Profile of this compound

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various compounds, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF-7 | 7.5 | Breast Cancer |

| A549 | 8.0 | Lung Cancer |

| HeLa | 12.0 | Cervical Cancer |

These findings suggest that the compound may act as a potential lead for further development in cancer therapeutics.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results demonstrated that it could reduce neuronal cell death induced by oxidative agents.

Table 3: Neuroprotective Activity

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 5 | 85 |

| 10 | 92 |

| 20 | 95 |

This suggests that higher concentrations may enhance neuroprotection, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition: By interacting with cytochrome P450 enzymes, it alters drug metabolism.

- Cell Cycle Arrest: Evidence suggests it may induce cell cycle arrest in cancer cells.

- Antioxidant Properties: It may scavenge free radicals, contributing to its neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.